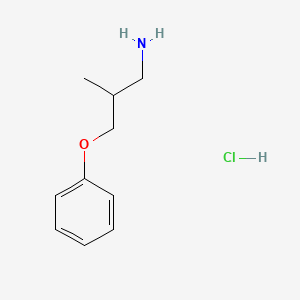![molecular formula C8H14ClN3O B13463958 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the piperidine moiety . The reaction conditions often include the use of solvents such as ethyl acetate and n-hexane, and the reactions are monitored by thin layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: Oxadiazole derivatives are explored for their use in high-energy materials and as components in organic electronics.
Agricultural Chemistry: The compound and its derivatives exhibit broad-spectrum agricultural biological activities, including nematocidal and antifungal properties.
Mécanisme D'action
The mechanism of action of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the piperidine moiety enhances its potential for diverse applications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
206.69 g/mol |
Nom IUPAC |
5-piperidin-3-yl-3-(trideuteriomethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H/i1D3; |
Clé InChI |
LVOKDRQHVKSSAE-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NOC(=N1)C2CCCNC2.Cl |
SMILES canonique |
CC1=NOC(=N1)C2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
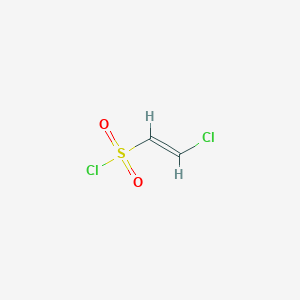
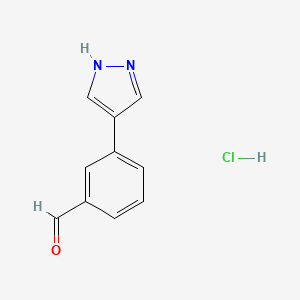
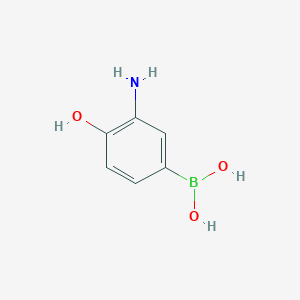
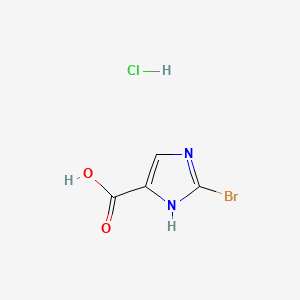


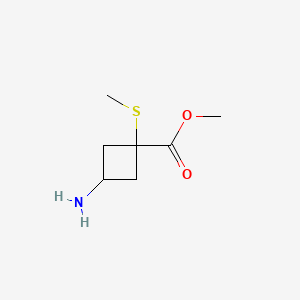
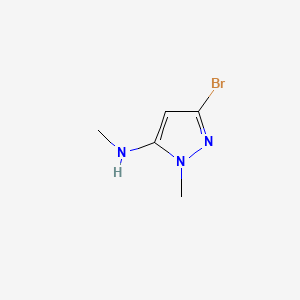
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
